(1,1'-Biphenyl)-3,3'-dimethanol, 6,6'-dihydroxy-5,5'-dimethoxy-

Description

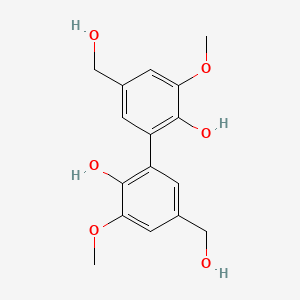

The compound "(1,1'-Biphenyl)-3,3'-dimethanol, 6,6'-dihydroxy-5,5'-dimethoxy-" features a biphenyl core substituted with hydroxyl (–OH), methoxy (–OCH₃), and hydroxymethyl (–CH₂OH) groups. Its IUPAC name indicates the positions of these substituents: two hydroxymethyl groups at positions 3 and 3', hydroxyl groups at 6 and 6', and methoxy groups at 5 and 5' (Figure 1). This substitution pattern confers unique steric and electronic properties, making it relevant in asymmetric catalysis and supramolecular chemistry.

Structure

3D Structure

Properties

IUPAC Name |

2-[2-hydroxy-5-(hydroxymethyl)-3-methoxyphenyl]-4-(hydroxymethyl)-6-methoxyphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O6/c1-21-13-5-9(7-17)3-11(15(13)19)12-4-10(8-18)6-14(22-2)16(12)20/h3-6,17-20H,7-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXVCUWXYWXMTCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)C2=C(C(=CC(=C2)CO)OC)O)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90189797 | |

| Record name | (1,1'-Biphenyl)-3,3'-dimethanol, 6,6'-dihydroxy-5,5'-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90189797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3626-48-0 | |

| Record name | (1,1'-Biphenyl)-3,3'-dimethanol, 6,6'-dihydroxy-5,5'-dimethoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003626480 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1,1'-Biphenyl)-3,3'-dimethanol, 6,6'-dihydroxy-5,5'-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90189797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multi-step organic reactions starting from biphenyl or its derivatives. Key steps may include:

Biphenyl Derivatization: Introduction of hydroxyl and methoxy groups at specific positions on the biphenyl ring.

Protection and Deprotection: Protecting hydroxyl groups during intermediate steps and deprotecting them in the final stages.

Purification: Purification techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods: Industrial production may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

(1,1'-Biphenyl)-3,3'-dimethanol, 6,6'-dihydroxy-5,5'-dimethoxy-: undergoes various chemical reactions, including:

Oxidation: Oxidation reactions can convert hydroxyl groups to carbonyl groups, forming derivatives such as ketones or carboxylic acids.

Reduction: Reduction reactions can reduce carbonyl groups to hydroxyl groups, leading to the formation of alcohols.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at specific positions on the biphenyl ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogens (Cl₂, Br₂) and strong bases (NaOH, KOH) are employed in substitution reactions.

Major Products Formed:

Oxidation Products: Ketones, carboxylic acids, and esters.

Reduction Products: Alcohols and diols.

Substitution Products: Halogenated biphenyls and alkylated biphenyls.

Scientific Research Applications

Organic Synthesis

The compound serves as a versatile intermediate in organic synthesis. Its multiple functional groups allow for various chemical transformations, including:

- Oxidation : Hydroxyl groups can be oxidized to form carbonyl compounds.

- Reduction : Carbonyl groups can be reduced back to hydroxyl groups.

- Substitution Reactions : Electrophilic and nucleophilic substitutions can introduce different functional groups at specific positions on the biphenyl ring.

Pharmaceutical Chemistry

Research indicates that compounds with similar structures exhibit biological activity, including anti-inflammatory and antioxidant properties. The hydroxyl and methoxy groups may enhance the compound's ability to interact with biological systems, making it a candidate for further pharmacological studies .

Material Science

Due to its structural characteristics, (1,1'-Biphenyl)-3,3'-dimethanol, 6,6'-dihydroxy-5,5'-dimethoxy- can be explored in the development of advanced materials such as:

- Polymer Additives : Enhancing the thermal stability and mechanical properties of polymers.

- Dyes and Pigments : Its vibrant structure may be utilized in dye synthesis for textiles and coatings .

Case Study 1: Synthesis of Antioxidant Compounds

A study published in the European Journal of Organic Chemistry explored the synthesis of antioxidant compounds derived from biphenyl derivatives. The research highlighted how modifications to the hydroxyl and methoxy groups could yield substances with enhanced antioxidant activity .

Case Study 2: Polymer Applications

Research demonstrated that incorporating (1,1'-Biphenyl)-3,3'-dimethanol derivatives into polymer matrices improved their mechanical properties significantly. The findings suggest potential applications in creating durable materials for industrial use .

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, its antioxidant properties may be attributed to the donation of hydrogen atoms to free radicals, neutralizing their reactivity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Analogues

Key Observations :

- Electronic Effects : Methoxy groups at 5,5' donate electron density via resonance, stabilizing the biphenyl core. Hydroxyl and hydroxymethyl groups at 6,6' and 3,3' enhance polarity and hydrogen-bonding capacity .

- Steric Effects : Bulky substituents (e.g., tert-butyl in ) reduce conformational flexibility, whereas hydroxymethyl groups in the target compound allow for dynamic hydrogen-bonding networks .

Spectroscopic Data

- NMR : Biphenyl diols (e.g., 3,3′,5,5′-tetramethyl derivatives in ) show characteristic aromatic proton signals at δ 6.5–7.5 ppm and downfield shifts for hydroxyls (δ 8–10 ppm). Methoxy groups resonate at δ ~3.8 ppm.

- MS : Molecular ion peaks for methoxy/hydroxyl-substituted biphenyls typically align with calculated masses (e.g., [M+H]+ for C₁₆H₁₈O₆: 330.34 ).

Biological Activity

(1,1'-Biphenyl)-3,3'-dimethanol, 6,6'-dihydroxy-5,5'-dimethoxy- (CAS No. 3626-48-0) is a complex organic compound with a biphenyl core structure featuring multiple hydroxyl and methoxy groups. This unique configuration suggests potential biological activities that merit detailed investigation.

Chemical Structure and Properties

The molecular formula for this compound is with a molecular weight of 306.31 g/mol. The presence of hydroxyl and methoxy groups can influence its solubility and reactivity, making it a candidate for various biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 306.31 g/mol |

| CAS Number | 3626-48-0 |

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit diverse biological activities, including:

- Antioxidant Activity : Compounds with multiple hydroxyl groups are known for their ability to scavenge free radicals, potentially reducing oxidative stress in cells.

- Antimicrobial Properties : Certain biphenyl derivatives have been studied for their effectiveness against various pathogens.

- Anti-inflammatory Effects : The modulation of inflammatory pathways can be attributed to the presence of methoxy and hydroxyl groups.

Antioxidant Activity

A study by Dorman et al. (2003) demonstrated that phenolic compounds with multiple hydroxyl groups exhibit significant antioxidant properties. The ability to donate hydrogen atoms or electrons allows these compounds to neutralize free radicals effectively.

Antimicrobial Properties

Research published in the Journal of Natural Products (2020) highlighted the antimicrobial efficacy of biphenyl derivatives against Gram-positive and Gram-negative bacteria. The study showed that the compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics.

Anti-inflammatory Effects

A recent investigation into the anti-inflammatory properties of related biphenyl compounds revealed that they inhibit the production of pro-inflammatory cytokines in vitro. This suggests potential therapeutic applications in treating inflammatory diseases.

The biological activity of (1,1'-Biphenyl)-3,3'-dimethanol, 6,6'-dihydroxy-5,5'-dimethoxy- can be attributed to several mechanisms:

- Free Radical Scavenging : Hydroxyl groups contribute to the antioxidant capacity by stabilizing free radicals.

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammation and microbial growth.

- Cell Signaling Modulation : Methoxy groups can influence cell signaling pathways related to inflammation and immune response.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for synthesizing (1,1'-biphenyl)-3,3'-dimethanol, 6,6'-dihydroxy-5,5'-dimethoxy-?

- Methodological Answer : The synthesis typically involves Suzuki-Miyaura coupling to construct the biphenyl backbone, followed by regioselective functionalization. For example, hydroxyl and methoxy groups are introduced via nucleophilic aromatic substitution or oxidation-reduction sequences. Post-synthetic purification requires column chromatography with silica gel (eluent: dichloromethane/methanol gradients) to isolate the diol and dimethoxy derivatives. Characterization should include H/C NMR to confirm substitution patterns and mass spectrometry (HRMS) for molecular weight validation .

Q. How can spectroscopic techniques distinguish structural isomers of this compound?

- Methodological Answer : Nuclear Overhauser Effect (NOE) NMR experiments are critical for distinguishing para- vs. meta-substitution patterns. For hydroxyl and methoxy groups, H NMR chemical shifts in deuterated DMSO (e.g., hydroxyl protons at δ 8–9 ppm) and C NMR signals for methoxy carbons (δ 55–60 ppm) provide diagnostic markers. Infrared spectroscopy (IR) can further validate hydrogen-bonding interactions between hydroxyl groups .

Advanced Research Questions

Q. What experimental designs are optimal for studying its catalytic applications in asymmetric hydroformylation?

- Methodological Answer : When complexed with transition metals (e.g., Rh or Pd), the biphenyl scaffold acts as a chiral ligand. Catalytic activity is tested in hydroformylation reactions using styrene derivatives under inert conditions (argon atmosphere). Reaction parameters (temperature, pressure, solvent polarity) are optimized via Design of Experiments (DoE). Enantiomeric excess (ee) is quantified using chiral HPLC or GC with β-cyclodextrin columns. Comparative studies with ligands like BIPHEPHOS (a structurally similar phosphine-based ligand) are recommended to benchmark performance .

Q. How can computational modeling predict its binding affinity to protein kinase C (PKC) isoforms?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) model the compound’s electronic structure, while molecular docking (AutoDock Vina) simulates interactions with PKC’s regulatory domain. Focus on hydrogen bonding between hydroxyl groups and conserved residues (e.g., Arg-42, Lys-368). Validate predictions with in vitro kinase inhibition assays using PKC-selective inhibitors (e.g., bisindolylmaleimide XI) and fluorescence polarization to measure IC values .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

- Methodological Answer : Discrepancies often arise from solvent-dependent conformational changes (e.g., DMSO vs. aqueous buffers). Use circular dichroism (CD) spectroscopy to assess solvent-induced structural shifts. Cross-validate bioactivity via orthogonal assays: e.g., apoptosis inhibition in retinal progenitor cells (via flow cytometry) and direct PKC binding (surface plasmon resonance). Control for batch-to-batch purity variations with LC-MS (>95% purity threshold) .

Q. How does steric hindrance from tert-butyl substituents affect its coordination chemistry?

- Methodological Answer : Introduce tert-butyl groups via Friedel-Crafts alkylation during synthesis. Study steric effects using X-ray crystallography of metal complexes (e.g., Rh or Pt adducts). Compare bond angles and torsional strain in crystal structures (e.g., CCDC entries) with computational models. Kinetic studies (stopped-flow UV-Vis) quantify ligand exchange rates to correlate steric bulk with catalytic turnover .

Handling and Stability

Q. What protocols ensure long-term stability of this compound in laboratory settings?

- Methodological Answer : Store under argon at –20°C in amber vials to prevent oxidation of hydroxyl groups. For aqueous solutions, use pH 7.4 phosphate buffers with 0.1% ascorbic acid as an antioxidant. Monitor degradation via HPLC-UV (λ = 280 nm) at monthly intervals. Avoid freeze-thaw cycles, as crystallization may alter solubility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.